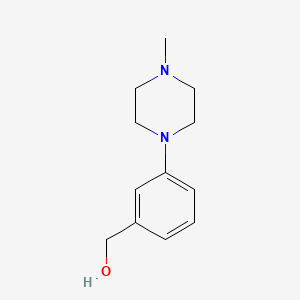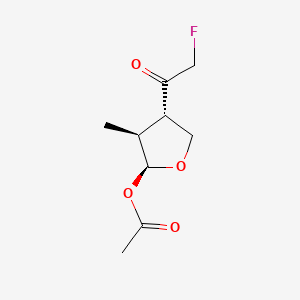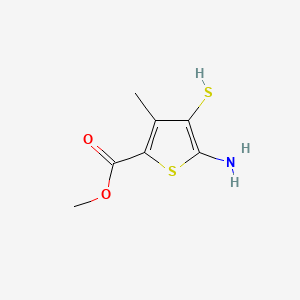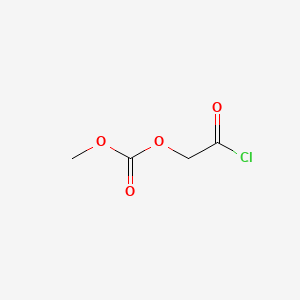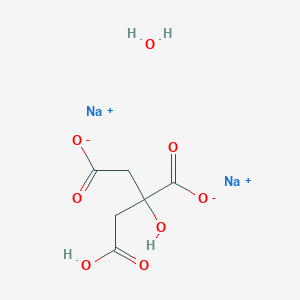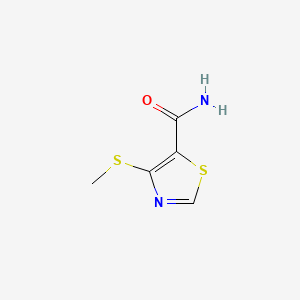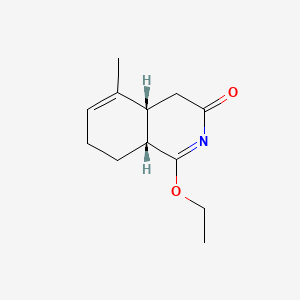
(4AR,8aR)-1-ethoxy-5-methyl-4,4a,8,8a-tetrahydroisoquinolin-3(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(4H)-Isoquinolinone,1-ethoxy-4a,7,8,8a-tetrahydro-5-methyl-,cis- is a complex organic compound belonging to the isoquinolinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Isoquinolinone,1-ethoxy-4a,7,8,8a-tetrahydro-5-methyl-,cis- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoquinolinone core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3(4H)-Isoquinolinone,1-ethoxy-4a,7,8,8a-tetrahydro-5-methyl-,cis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized isoquinolinone derivatives, while reduction could produce more reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3(4H)-Isoquinolinone,1-ethoxy-4a,7,8,8a-tetrahydro-5-methyl-,cis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3(4H)-Isoquinolinone,1-ethoxy-4a,7,8,8a-tetrahydro-5-methyl-,cis- involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3(4H)-Isoquinolinone,1-ethoxy-4a,7,8,8a-tetrahydro-5-methyl-,cis- include other isoquinolinone derivatives with different substituents
Uniqueness
What sets 3(4H)-Isoquinolinone,1-ethoxy-4a,7,8,8a-tetrahydro-5-methyl-,cis- apart is its unique combination of substituents, which confer specific chemical properties and potential applications that may not be present in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
122490-25-9 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.273 |
Nombre IUPAC |
(4aR,8aR)-1-ethoxy-5-methyl-4a,7,8,8a-tetrahydro-4H-isoquinolin-3-one |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12-9-6-4-5-8(2)10(9)7-11(14)13-12/h5,9-10H,3-4,6-7H2,1-2H3/t9-,10+/m1/s1 |
Clave InChI |
XPGHVQAQJLBFDH-ZJUUUORDSA-N |
SMILES |
CCOC1=NC(=O)CC2C1CCC=C2C |
Sinónimos |
3(4H)-Isoquinolinone,1-ethoxy-4a,7,8,8a-tetrahydro-5-methyl-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-1,5-diazabicyclo[3.2.2]nonane](/img/structure/B568535.png)
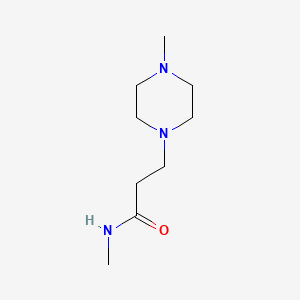
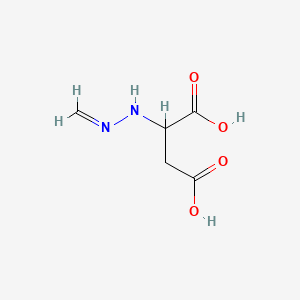
![1H-Naphtho[1,2-d]imidazol-8-amine](/img/structure/B568541.png)
